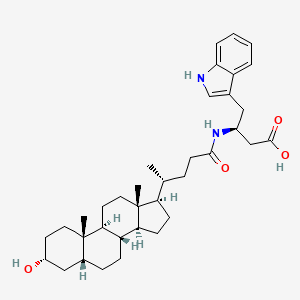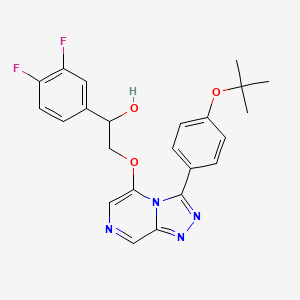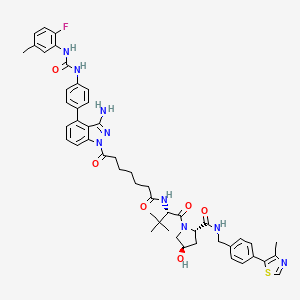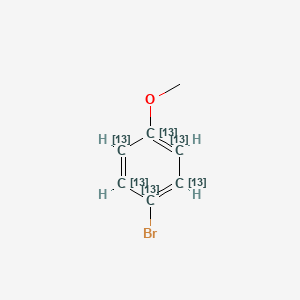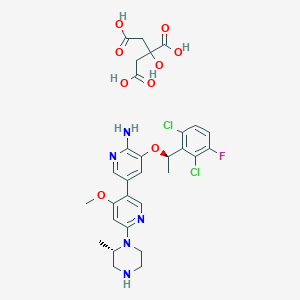
Vitamin B5-d4 (calcium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vitamin B5-d4 (calcium) is a deuterated form of calcium pantothenate, a derivative of pantothenic acid, also known as Vitamin B5. Pantothenic acid is a water-soluble vitamin essential for the production of coenzyme-A, a critical component in energy metabolism. The deuterated form, Vitamin B5-d4, is used in scientific research to study metabolic pathways and the pharmacokinetics of pantothenic acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Vitamin B5-d4 (calcium) involves the incorporation of deuterium atoms into the pantothenic acid molecule. This can be achieved through the use of deuterated reagents in the chemical synthesis process. The typical synthetic route includes the reaction of pantoic acid with β-alanine in the presence of deuterated solvents and catalysts to form deuterated pantothenic acid. This is then reacted with calcium ions to form the calcium salt.
Industrial Production Methods
Industrial production of Vitamin B5-d4 (calcium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms. The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity and isotopic enrichment.
化学反应分析
Types of Reactions
Vitamin B5-d4 (calcium) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the pantothenic acid moiety can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The amide bond can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include oxidized or reduced derivatives of pantothenic acid, as well as substituted amides. These products are often used in further studies to understand the metabolic pathways and biological activities of pantothenic acid.
科学研究应用
Vitamin B5-d4 (calcium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of pantothenic acid metabolism.
Biology: Employed in studies of enzyme function and coenzyme-A biosynthesis.
Medicine: Investigated for its role in energy metabolism and potential therapeutic applications in metabolic disorders.
Industry: Used in the development of nutritional supplements and fortified foods to ensure adequate intake of pantothenic acid.
作用机制
The mechanism of action of Vitamin B5-d4 (calcium) involves its conversion to coenzyme-A in the body. Coenzyme-A is a critical cofactor in numerous enzymatic reactions, including the synthesis and oxidation of fatty acids, the metabolism of carbohydrates and proteins, and the production of acetyl-CoA. The deuterium atoms in Vitamin B5-d4 provide a unique tool for tracing these metabolic pathways and understanding the molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds to Vitamin B5-d4 (calcium) include:
Calcium Pantothenate: The non-deuterated form of Vitamin B5.
Sodium Pantothenate: Another salt form of pantothenic acid.
Dexpanthenol: The alcohol analog of pantothenic acid, used in topical formulations.
Uniqueness
The uniqueness of Vitamin B5-d4 (calcium) lies in the incorporation of deuterium atoms, which allows for the detailed study of metabolic pathways and the pharmacokinetics of pantothenic acid. This makes it a valuable tool in scientific research, providing insights that are not possible with non-deuterated forms.
属性
分子式 |
C18H32CaN2O10 |
|---|---|
分子量 |
484.6 g/mol |
IUPAC 名称 |
calcium;2,2,3,3-tetradeuterio-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate |
InChI |
InChI=1S/2C9H17NO5.Ca/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2/t2*7-;/m00./s1/i2*3D2,4D2; |
InChI 键 |
FAPWYRCQGJNNSJ-QOAYZYBASA-L |
手性 SMILES |
[2H]C([2H])(C(=O)[O-])C([2H])([2H])NC(=O)[C@@H](C(C)(C)CO)O.[2H]C([2H])(C(=O)[O-])C([2H])([2H])NC(=O)[C@@H](C(C)(C)CO)O.[Ca+2] |
规范 SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid](/img/structure/B12415530.png)



